molecular formula C20H24N2O3S2 B11230943 1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11230943
M. Wt: 404.6 g/mol
InChI Key: ZOLFCSDZWBGXQC-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H17NOS This compound is characterized by the presence of a piperidine ring, a phenylmethanesulfonyl group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylmethanesulfonyl group, and the attachment of the methylsulfanyl-substituted phenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenylmethanesulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylmethanesulfonyl chloride.

    Attachment of Methylsulfanyl-Substituted Phenyl Group: This can be done through substitution reactions where the methylsulfanyl group is introduced using reagents like methylthiol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(METHYLSULFANYL)PHENYL][1,1’-BIPHENYL]-4-CARBOXAMIDE: Similar in structure but with a biphenyl group instead of a piperidine ring.

    N-[3-(METHYLSULFANYL)PHENYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE: Similar but with a methylsulfonyl group instead of a phenylmethanesulfonyl group.

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H24N2O3S2/c1-26-19-11-5-10-18(13-19)21-20(23)17-9-6-12-22(14-17)27(24,25)15-16-7-3-2-4-8-16/h2-5,7-8,10-11,13,17H,6,9,12,14-15H2,1H3,(H,21,23)

InChI Key

ZOLFCSDZWBGXQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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